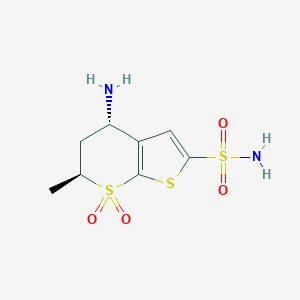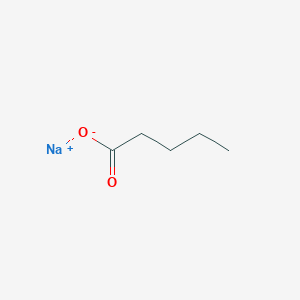
Sodium valerate
Vue d'ensemble
Description
Sodium valerate, also known as Sodium pentanoate, is a carboxylic acid salt of organic compounds . It has a molecular formula of C5H9NaO2 and a molecular weight of 124.11 g/mol . It is often used as pharmaceutical intermediates .
Synthesis Analysis
While specific synthesis methods for Sodium valerate were not found in the search results, it’s worth noting that Sodium valerate is a Short Chain Fatty Acid (SCFA) that can be produced by microbial metabolites of undigested dietary fiber, protein, and unabsorbed amino acids in the colon .
Molecular Structure Analysis
The IUPAC name for Sodium valerate is sodium;pentanoate . The InChI representation is InChI=1S/C5H10O2.Na/c1-2-3-4-5 (6)7;/h2-4H2,1H3, (H,6,7);/q;+1/p-1 . The Canonical SMILES representation is CCCCC(=O)[O-].[Na+] .
Physical And Chemical Properties Analysis
Sodium valerate has a molecular weight of 124.11 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 3 rotatable bond count . Its exact mass and monoisotopic mass are 124.05002381 g/mol . The topological polar surface area is 40.1 Ų .
Applications De Recherche Scientifique
Sodium Pentanoate (Sodium Valerate)
Sodium pentanoate, also known as sodium valerate, is a carboxylate salt of valeric acid . It appears as a white, odorless, crystalline solid with a melting point of 91°C . It has multiple applications in scientific research, such as the synthesis of esters and amines .
Applications of Sodium Pentanoate
Synthesis of Esters and Amines
Sodium pentanoate is a significant intermediate in the synthesis of diverse compounds. It’s used in the production of esters and amines .
Production of Polymers
Sodium pentanoate has been employed in the production of cyclic and linear polymers .
Solvent for Organic Compounds
It has been utilized as a solvent for a range of organic compounds .
Promotion of Intestinal Health
Sodium valerate has been shown to promote intestinal barrier function at physiological concentrations of 0–4 mM in the Caco-2 cell monolayer model of the intestinal barrier .
Inhibition of Bacterial Growth
Sodium valerate is a fatty acid that has been shown to inhibit bacterial growth in the presence of epidermal growth factor and sodium salts .
Improvement of Zinc Electrode Activity
Sodium valerate has been studied for its effects on zinc electrode performance, with the aim of improving the zinc electrode activity for long-life Zn-polyaniline batteries .
Perfumes and Cosmetics
Volatile esters of valeric acid, which include sodium valerate, have pleasant odors and are used in perfumes and cosmetics .
Food Additives
Several esters of valeric acid, including ethyl valerate and pentyl valerate, are used as food additives because of their fruity flavors .
Pharmaceuticals
Derivatives of pentanoic acid, such as valproic acid, are widely used as anticonvulsants and mood-stabilizing drugs .
Plasticizers
Pentanoic acid, which includes sodium valerate, is utilized in the production of plasticizers .
Promotion of Intestinal Health
Valerate promotes intestinal barrier function at physiological concentrations of 0–4 mM in the Caco-2 cell monolayer model of the intestinal barrier .
Inhibition of Bacterial Growth
Valerate has been shown to inhibit bacterial growth in the presence of epidermal growth factor and sodium salts .
Flavor and Fragrance Industry
Despite its unpleasant odor in pure form, pentanoic acid is an essential ingredient in the flavor and fragrance industry. It can contribute to the flavor profile of certain foods when used in small amounts, and its derivatives are commonly used in the manufacture of various fragrances .
Pharmaceuticals
Pentanoic acid derivatives have important medical applications. For instance, valproic acid is a widely used anticonvulsant and mood-stabilizing drug .
Plasticizers and Polymers
Pentanoic acid is also utilized in the production of plasticizers and certain types of polymers .
Environmental Impact
As an organic compound, pentanoic acid can decompose in the environment under normal conditions, thus it does not accumulate and pose long-term environmental risks. However, the immediate effects of large spills or leaks can be detrimental to local ecosystems due to its corrosive nature and toxicity to certain organisms .
Future Directions
Research continues to explore the potential applications of pentanoic acid .
Orientations Futures
Sodium valerate has shown potential in promoting intestinal health . Its role in regulating intestine homeostasis and its possible synergetic effects with other SCFAs warrant further investigation . It’s also worth noting that Sodium valerate is a component of many steroid-based pharmaceuticals , indicating potential future directions in pharmaceutical applications.
Propriétés
IUPAC Name |
sodium;pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPLJGBYPAQAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-52-4 (Parent) | |
| Record name | Sodium valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30209943 | |
| Record name | Sodium valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium valerate | |
CAS RN |
6106-41-8 | |
| Record name | Sodium valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F30B9E0OMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



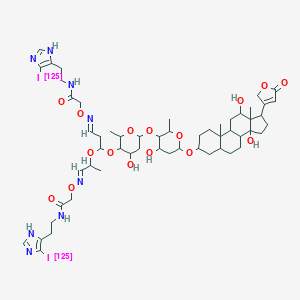
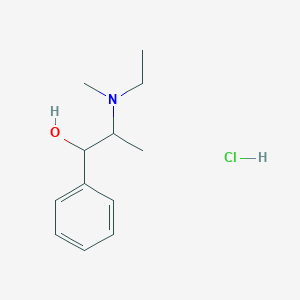
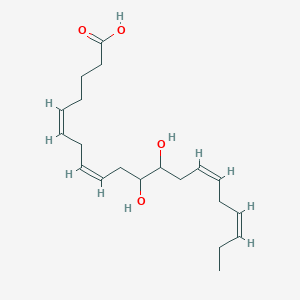

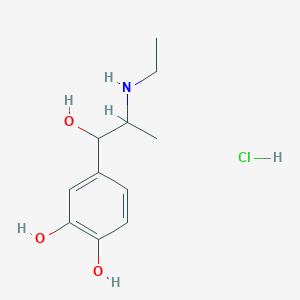
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)
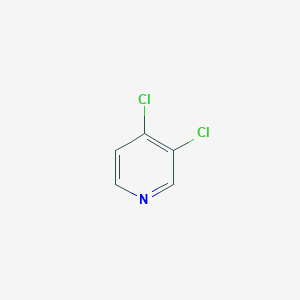
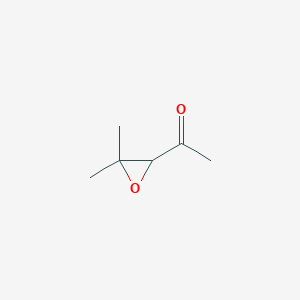
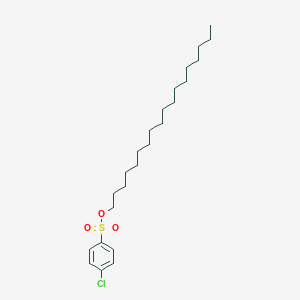
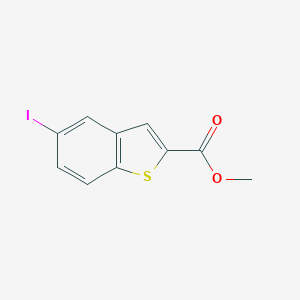
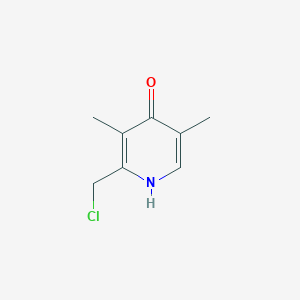
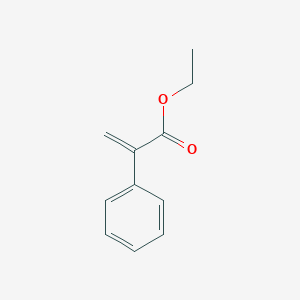
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
